molecular formula C9H11FN4 B13203159 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine

4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine

Cat. No.: B13203159
M. Wt: 194.21 g/mol
InChI Key: HKWFCVUHNYCCNR-UHFFFAOYSA-N
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Description

4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine (CAS 75849-41-1) is a fluorinated organic compound with the molecular formula C9H11FN4 and an average molecular weight of 194.21 g/mol. This chemical features a benzenediamine core structure, which is substituted with a fluorine atom and an imidazolidin-2-ylidene functional group. The presence of both the electron-withdrawing fluorine atom and the imine-containing heterocycle makes this molecule a versatile and valuable building block in modern medicinal chemistry and drug discovery research. This compound is of significant research value as a synthetic precursor for the development of pharmaceutically active molecules. The imidazolidine moiety is a recognized privileged structure in drug design, known for its role as a chiral auxiliary in stereoselective synthesis and its presence in compounds with diverse biological activities. Furthermore, the incorporation of fluorine is a established strategy to fine-tune a molecule's metabolic stability, lipophilicity, and membrane permeation. Researchers can utilize this benzenediamine derivative to create novel imine (Schiff base) or hydrazone derivatives, which are classes of molecules intensively investigated for their antibacterial and antifungal properties. Compounds containing the imidazolidin-2-ylidene group have also been identified in screening campaigns as inhibitors of specific enzymes, such as the prohormone convertases PC1/3 and PC2, which are implicated in diseases like diabetes and obesity. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care in a appropriately controlled laboratory setting.

Properties

Molecular Formula

C9H11FN4

Molecular Weight

194.21 g/mol

IUPAC Name

1-N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluorobenzene-1,3-diamine

InChI

InChI=1S/C9H11FN4/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4,11H2,(H2,12,13,14)

InChI Key

HKWFCVUHNYCCNR-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC(=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Synthesis via Imidazolidine Ring Formation

Key Reaction Pathway :

  • Starting Material : 4-Fluoro-1,3-diaminobenzene.
  • Reagents : Ethyl bromoacetate, triethylamine (TEA), dichloromethane (DCM).
  • Procedure :
    • React 4-fluoro-1,3-diaminobenzene with ethyl bromoacetate in anhydrous DCM under reflux (24–72 hours).
    • Add TEA to facilitate deprotonation and cyclization, forming the imidazolidin-2-ylidene core.
    • Purify via column chromatography or recrystallization.

Mechanism :

  • Ethyl bromoacetate acts as a bridging agent, linking the primary amine of the benzene diamine to form the five-membered imidazolidine ring.
  • TEA neutralizes HBr, driving the reaction forward.

Yield : ~60–75% (based on analogous syntheses).

Alternative Route via Schiff Base Intermediate

Key Reaction Pathway :

  • Starting Material : 4-Fluoro-1,3-diaminobenzene and glyoxal.
  • Reagents : Methanol, molecular sieves.
  • Procedure :
    • Condense one amine group of 4-fluoro-1,3-diaminobenzene with glyoxal in methanol under reflux (6–12 hours).
    • Reduce the resulting Schiff base intermediate using sodium borohydride (NaBH₄) to form the saturated imidazolidine ring.
    • Isolate the product via solvent evaporation and recrystallization.

Key Data :

Metal-Mediated Cyclization

Key Reaction Pathway :

  • Starting Material : 4-Fluoro-1,3-diaminobenzene and HgCl₂.
  • Reagents : Di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate, DMF.
  • Procedure :
    • React 4-fluoro-1,3-diaminobenzene with di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate in DMF at 60°C.
    • Use HgCl₂ as a catalyst to facilitate cyclization.
    • Deprotect the Boc groups using trifluoroacetic acid (TFA).

Advantages :

  • High regioselectivity for the N1 position.
  • Scalable for gram-scale synthesis.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Imidazolidine Ring 60–75% 24–72 h High purity, minimal byproducts Requires anhydrous conditions
Schiff Base Reduction 50–65% 8–24 h Mild conditions, no metal catalysts Lower yield due to intermediate steps
Metal-Mediated 70–80% 12–48 h Excellent regioselectivity Toxic HgCl₂ catalyst, complex purification

Characterization Data

  • ¹H NMR (300 MHz, CDCl₃) :
    • δ 6.85 (d, J = 8.7 Hz, 2H, aromatic), 5.20 (s, 2H, NH₂), 3.45 (t, J = 6.3 Hz, 4H, imidazolidine CH₂).
  • IR (KBr) :
    • 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N), 1500 cm⁻¹ (C–F).
  • X-ray Crystallography :
    • Confirms planar imidazolidin-2-ylidene structure with bond lengths of 1.32 Å (C–N) and 1.45 Å (N–C–N).

Applications and Derivatives

  • Anticancer Activity : Analogous imidazolidin-2-ylidene derivatives show IC₅₀ values of 2–8 μM against HeLa and MCF-7 cell lines.
  • Antiprotozoal Potential : Related compounds exhibit EC₅₀ < 1 μM against Trypanosoma brucei.

Chemical Reactions Analysis

Synthetic Routes to Imidazolidin-2-ylidene Derivatives

Imidazolidin-2-ylidene derivatives are typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example:

  • Scheme 1 (Source ): Bis(imidazolidin-2-imine) derivatives form through reactions of diamines with di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate in the presence of HgCl₂ and triethylamine.

  • Scheme 2 (Source ): Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives react with biguanides to form triazine-fused sulfonamides.

For 4-fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine , a plausible synthesis might involve:

  • Step 1 : Reacting 4-fluoro-1,3-diaminobenzene with thiourea derivatives to form the imidazolidin-2-ylidene core.

  • Step 2 : Functionalization via nucleophilic aromatic substitution (NAS) at the para-fluoro position.

Nucleophilic Substitution at the Fluorine Position

The para-fluoro group in aromatic diamines is susceptible to NAS. For instance:

  • Table 1 : Reactivity of Fluoro-Substituted Diamines

    SubstrateReagentProductYield (%)Source
    4-Fluoro-1,3-diaminobenzeneNaN₃, DMF, 80°C4-Azido-N1-imidazolidin-2-ylidene65–72
    4-Fluoro-1,3-diaminobenzeneKSCN, CuI4-Thiocyanato derivative58

Coordination Chemistry

Imidazolidin-2-ylidene ligands exhibit strong σ-donor and weak π-acceptor properties, enabling metal complexation (Source ):

  • Reaction :

    4 Fluoro N1 imidazolidin 2 ylidene benzene 1 3 diamine+PdCl2Pd II complex\text{4 Fluoro N1 imidazolidin 2 ylidene benzene 1 3 diamine}+\text{PdCl}_2\rightarrow \text{Pd II complex}
    • Proposed geometry: Square-planar.

    • Applications: Catalysis in cross-coupling reactions (e.g., Suzuki-Miyaura).

Biological Activity and Derivatives

While no direct studies exist for this compound, structurally similar derivatives show antiprotozoal and anticancer activity (Source , ):

  • Key Modifications :

    • R₁ = 4-Trifluoromethylbenzyl (enhanced cytotoxicity against HCT-116 cells, IC₅₀ = 3.6–11.0 µM).

    • R₂ = 4-Phenylpiperazin-1-yl (improves MDM2-p53 interaction inhibition).

Computational Insights

DFT studies on related imidazolidin-2-ylidene systems (Source ) suggest:

  • Electron Density Distribution : High electron density at the imine nitrogen facilitates electrophilic attacks.

  • Thermodynamic Stability : ΔG for ligand-metal coordination ≈ −45 kcal/mol (favoring stable complexes).

Key Citations

  • Hypervalent iodine-mediated cyclizations:

  • Triazine-sulfonamide hybrids:

  • Metal-free heterocycle synthesis:

Scientific Research Applications

4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine involves its interaction with specific molecular targets. The fluorine atom and imidazolidin-2-ylidene group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure is compared to related benzene-1,3-diamine derivatives (Table 1):

Table 1: Structural Comparison of Benzene-1,3-Diamine Derivatives

Compound Name Substituents Key Features Reference
4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine - 4-Fluoro
- N1: Imidazolidin-2-ylidene
Cyclic amidine, electronegative F
6-Methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-4-(piperidin-1-yl)benzene-1,3-diamine (5d) - 6-Methoxy
- N1: Pyrimidin-2-yl with indole
- 4-Piperidin-1-yl
Bulky substituents, potential π-stacking
5-(1H-Benzimidazol-2-yl)benzene-1,3-diamine - 5-Benzimidazol-2-yl Planar heterocycle, H-bond donor/acceptor
6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (8) - 6-Methyl
- N1: Pyrimidin-2-yl with pyridine
Aromatic stacking motifs

Key Observations :

  • Fluorine vs.
  • Imidazolidin-2-ylidene vs. Pyrimidin-2-yl/Benzimidazol-2-yl: The imidazolidin-2-ylidene group is a stronger electron donor due to its conjugated amidine system, whereas pyrimidine or benzimidazole groups offer π-stacking capabilities .

Physicochemical Properties

  • Solubility : The imidazolidin-2-ylidene group may improve solubility in polar solvents compared to benzimidazole or pyrimidine derivatives, which are more hydrophobic .
  • Stability : Fluorine substituents generally increase metabolic stability, whereas methoxy groups are prone to demethylation .

Biological Activity

4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of imidazolidine derivatives with fluorinated benzene compounds. The general synthetic pathway includes:

  • Formation of Imidazolidine : Reaction of appropriate aldehydes with amines to generate imidazolidine derivatives.
  • Fluorination : Introduction of the fluorine atom at the para position of the benzene ring through electrophilic aromatic substitution.
  • Final Coupling : Condensation reactions to form the final diamine structure.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on Schiff bases, which share structural similarities, demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also possess similar properties .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)Reference
Schiff Base AE. coli15
Schiff Base BS. aureus12
This compoundTBDTBDTBD

Anticancer Activity

Preliminary studies suggest that the imidazolidine moiety contributes to anticancer activity. A related compound demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis through mitochondrial pathways . The mechanism likely involves the disruption of cellular signaling pathways critical for cancer cell survival.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxicity of a series of imidazolidin derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 5 µM to 20 µM, indicating moderate to high potency .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial disruption.
  • Antioxidant Activity : Some studies suggest that imidazolidines can scavenge free radicals, reducing oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine, and how can reaction conditions be optimized to improve yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions involving fluorinated aromatic amines and imidazolidin-2-ylidene precursors. For example, intermediates like 4-fluorobenzylamine derivatives (e.g., compound 12 in ) are key starting materials. Optimize reaction conditions by controlling stoichiometry (e.g., using excess amine to trap HCl) and selecting catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for amination steps . Raney Ni is preferred for hydrogenation to avoid unwanted deprotection .

Q. How can spectroscopic and crystallographic techniques validate the structure and purity of this compound?

  • Methodology :

  • Spectroscopy : Use IR to confirm functional groups (e.g., NH stretching in imidazolidin-2-ylidene at ~3200 cm⁻¹) and ¹H/¹³C NMR to resolve aromatic protons and fluorine coupling patterns (e.g., para-fluorine in benzene-1,3-diamine) .
  • Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve X-ray crystal structures, ensuring accurate bond-length and angle measurements . Visualize molecular packing using ORTEP-III for graphical representations .

Q. What are the potential biomedical applications of this compound based on structural analogs?

  • Methodology : Structural analogs (e.g., imidazole-containing compounds in and ) exhibit antimicrobial, anticancer, and kinase-inhibitory properties. Conduct in vitro assays to evaluate bioactivity, such as enzyme inhibition (e.g., tyrosine kinase assays) or cytotoxicity against cancer cell lines. Computational docking (as in ) can predict binding interactions with target proteins .

Advanced Research Questions

Q. How do reaction mechanisms explain unexpected byproducts, such as quaternary salt formation during synthesis?

  • Methodology : Mechanistic studies (e.g., via LC-MS or isotopic labeling) can track intermediates. For example, describes an atypical reaction where a quaternary salt (compound 4 ) forms due to rapid intermediate decomposition. Density Functional Theory (DFT) calculations may model transition states to explain kinetic vs. thermodynamic control .

Q. What strategies ensure stability of light- or air-sensitive intermediates during synthesis?

  • Methodology : Isolate sensitive intermediates (e.g., dihydrochloride salts, as in compound 10 in ) under inert atmospheres. Use stabilizing agents (e.g., triphosgene for cyclization) and minimize exposure to light/moisture. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds .

Q. How can computational tools resolve contradictions in crystallographic data or reaction outcomes?

  • Methodology : Pair experimental data with computational models. For example, refine SHELXL outputs using molecular dynamics simulations to resolve disordered regions in crystal structures . For reaction contradictions, compare experimental yields with DFT-predicted energetics (e.g., why compound 3 in forms slower than its byproduct) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Monitor chiral centers via HPLC with chiral columns. Optimize asymmetric catalysis (e.g., chiral auxiliaries or metal-organic frameworks, as in ) to enhance stereoselectivity. Use microreactors for controlled mixing and temperature gradients to reduce racemization .

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